molecular formula C19H27NO B7723390 Adamantan-1-yl-(4-ethoxy-benzyl)-amine CAS No. 680185-51-7

Adamantan-1-yl-(4-ethoxy-benzyl)-amine

Cat. No.: B7723390
CAS No.: 680185-51-7
M. Wt: 285.4 g/mol
InChI Key: CQIUQZFQNIBNLS-UHFFFAOYSA-N
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Description

Adamantan-1-yl-(4-ethoxy-benzyl)-amine is a synthetic organic compound with the molecular formula C21H31NO. It features an adamantane core, a benzyl group substituted with an ethoxy group, and an amine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adamantan-1-yl-(4-ethoxy-benzyl)-amine typically involves multiple steps, starting with the preparation of the adamantane core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

Adamantan-1-yl-(4-ethoxy-benzyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Adamantan-1-yl-(4-ethoxy-benzyl)-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Adamantan-1-yl-(4-ethoxy-benzyl)-amine involves its interaction with specific molecular targets. The adamantane core provides a rigid scaffold that can enhance binding affinity to target proteins or enzymes. The ethoxy-benzyl group can interact with hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adamantan-1-yl-(4-ethoxy-benzyl)-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance lipophilicity, potentially improving membrane permeability and bioavailability compared to its analogs .

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]adamantan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO/c1-2-21-18-5-3-14(4-6-18)13-20-19-10-15-7-16(11-19)9-17(8-15)12-19/h3-6,15-17,20H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIUQZFQNIBNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001187798
Record name N-[(4-Ethoxyphenyl)methyl]tricyclo[3.3.1.13,7]decan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001187798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680185-51-7
Record name N-[(4-Ethoxyphenyl)methyl]tricyclo[3.3.1.13,7]decan-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680185-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Ethoxyphenyl)methyl]tricyclo[3.3.1.13,7]decan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001187798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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